(R)-(-)-Vigabatrin

Description

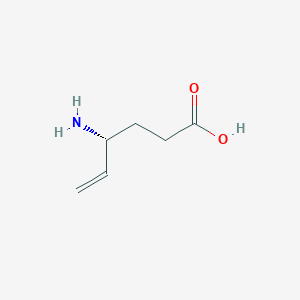

Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-aminohex-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-5(7)3-4-6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJDFLNIOAUIZSL-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30227925 | |

| Record name | (R)-(-)-Vigabatrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77162-51-7 | |

| Record name | (R)-Vigabatrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77162-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-(-)-Vigabatrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077162517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-(-)-Vigabatrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | R (-)-γ-Vinyl-gaba | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VIGABATRIN, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ODN92S847A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-(-)-Vigabatrin: The Inactive Enantiomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vigabatrin, a cornerstone in the management of refractory complex partial seizures and infantile spasms, is administered as a racemic mixture of two enantiomers: (S)-(+)-Vigabatrin and (R)-(-)-Vigabatrin.[1] While the therapeutic efficacy of Vigabatrin is exclusively attributed to the (S)-(+)-enantiomer, a comprehensive understanding of the complete drug substance necessitates a thorough characterization of its counterpart, the (R)-(-)-enantiomer.[1] This guide provides a detailed examination of the basic properties, stereochemistry, and analytical considerations of (R)-(-)-Vigabatrin, offering valuable insights for researchers and professionals in the field of drug development and neuroscience.

Chemical and Physical Properties

(R)-(-)-Vigabatrin, chemically known as (R)-4-aminohex-5-enoic acid, shares the same molecular formula and weight as its enantiomer and the racemate. While specific data for the isolated (R)-enantiomer is not extensively reported, the properties of the racemic mixture provide a close approximation.

| Property | Value | Source(s) |

| Chemical Name | (R)-4-aminohex-5-enoic acid | N/A |

| Synonyms | (R)-(-)-γ-vinyl-GABA | N/A |

| Molecular Formula | C₆H₁₁NO₂ | [1] |

| Molecular Weight | 129.16 g/mol | [2] |

| Melting Point | 171-176 °C (racemate) | [2][3] |

| Solubility | Freely soluble in water; slightly soluble in methanol; very slightly soluble in ethanol and chloroform; practically insoluble in toluene and n-hexane (racemate).[2] | [1][2] |

| Appearance | White to off-white powder (racemate) | [1][2] |

| pKa | 4.0 (carboxylic acid), 9.7 (amine) (racemate) | [2] |

Stereochemistry and Pharmacological Inactivity

The defining characteristic of (R)-(-)-Vigabatrin is its pharmacological inactivity. The anticonvulsant effect of Vigabatrin is achieved through the irreversible inhibition of γ-aminobutyric acid transaminase (GABA-T), the enzyme responsible for the degradation of the primary inhibitory neurotransmitter, GABA.[4] This inhibition leads to an increase in GABA levels in the central nervous system, thereby reducing neuronal hyperexcitability.

Crucially, this inhibitory action is stereospecific, with only the (S)-(+)-enantiomer being pharmacologically active. The (R)-(-)-enantiomer does not exhibit this inhibitory effect on GABA-T.

Caption: Stereospecific interaction of Vigabatrin enantiomers with GABA-T.

Pharmacokinetics

Despite its lack of therapeutic activity, (R)-(-)-Vigabatrin is absorbed and distributed in the body. Studies have revealed differences in the pharmacokinetic profiles of the two enantiomers. Generally, the peak plasma concentration of the (R)-enantiomer is higher than that of the (S)-enantiomer following administration of the racemate.[5] Both enantiomers are primarily eliminated unchanged through renal excretion.[6]

Synthesis and Chiral Separation

The production of enantiomerically pure (R)-(-)-Vigabatrin is crucial for research purposes, including the investigation of its potential contribution to the side-effect profile of the racemic drug. Several strategies for the stereoselective synthesis of both Vigabatrin enantiomers have been developed, often employing chiral starting materials or chiral catalysts.

One common approach involves the use of a chiral auxiliary to guide the stereochemistry of the reaction, followed by its removal to yield the desired enantiomer. Another strategy is the resolution of the racemic mixture, which separates the two enantiomers.

Caption: Workflow for chiral separation of Vigabatrin enantiomers.

Analytical Methodologies

The differentiation and quantification of (R)-(-)-Vigabatrin from its (S)-(+)-enantiomer are essential for quality control and research. Due to their identical physical and chemical properties in an achiral environment, specialized analytical techniques are required.

Chiral High-Performance Liquid Chromatography (HPLC): This is a primary method for the separation of Vigabatrin enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification.[7]

Experimental Protocol: Chiral HPLC Separation of Vigabatrin Enantiomers

This protocol is a representative example and may require optimization based on specific instrumentation and reagents.

-

Preparation of Mobile Phase: Prepare a mobile phase consisting of a mixture of a polar organic solvent (e.g., ethanol) and an aqueous buffer. The exact ratio and buffer composition should be optimized for the specific chiral column used.

-

Column: A chiral stationary phase column, such as one based on a cyclodextrin or a polysaccharide derivative, is employed.

-

Sample Preparation: Accurately weigh and dissolve a known amount of the Vigabatrin sample (racemate or a mixture of enantiomers) in the mobile phase to a final concentration within the linear range of the detector.

-

Chromatographic Conditions:

-

Flow Rate: Set a constant flow rate (e.g., 1.0 mL/min).

-

Column Temperature: Maintain a constant column temperature (e.g., 25 °C) to ensure reproducible results.

-

Injection Volume: Inject a fixed volume of the sample (e.g., 20 µL).

-

Detection: Use a suitable detector, such as a UV detector set at a low wavelength (e.g., 210 nm), as Vigabatrin lacks a strong chromophore.

-

-

Data Analysis: The separated enantiomers will appear as distinct peaks in the chromatogram. The area under each peak is proportional to the concentration of that enantiomer.

Potential Role in Side Effects

A significant concern with Vigabatrin therapy is the risk of irreversible peripheral visual field defects.[6] The exact mechanism of this retinal toxicity is still under investigation, but some studies suggest it may be linked to a drug-induced taurine deficiency in the retina.[8]

While the S-(+)-enantiomer is responsible for the therapeutic effect, the contribution of the (R)-(-)-enantiomer to the adverse effect profile is not fully understood. It is plausible that the inactive enantiomer could contribute to side effects through various mechanisms, such as competition for metabolic pathways or off-target interactions. Further research with the isolated (R)-(-)-enantiomer is necessary to elucidate its specific role in Vigabatrin-associated toxicity.

Conclusion

(R)-(-)-Vigabatrin, the pharmacologically inactive enantiomer of the anticonvulsant drug Vigabatrin, is an essential component to consider for a complete understanding of the drug's properties. While it does not contribute to the therapeutic efficacy, its presence in the racemic mixture necessitates its characterization, analysis, and consideration in the overall safety profile of Vigabatrin. Continued research into the specific properties and potential effects of (R)-(-)-Vigabatrin will provide a more comprehensive picture of this important antiepileptic medication.

References

-

U.S. Food and Drug Administration. (2009). CHEMISTRY REVIEW(S) - accessdata.fda.gov. [Link]

-

National Center for Biotechnology Information. (n.d.). Vigabatrin. PubChem. [Link]

-

National Center for Biotechnology Information. (2024, October 29). Vigabatrin. StatPearls. [Link]

-

ResearchGate. (2026, January 8). (PDF) EVALUATION OF THE STABILITY OF VIGABATRIN IN HOSPITALAR EXTEMPORANEOUS FORMULATIONS. [Link]

-

National Center for Biotechnology Information. (n.d.). Ocular examinations, findings, and toxicity in children taking vigabatrin. PMC. [Link]

-

Wikipedia. (n.d.). Vigabatrin. [Link]

-

The Royal College of Ophthalmologists. (n.d.). The Ocular Side-Effects of Vigabatrin (Sabril) Information and Guidance for Screening. [Link]

-

Neurology. (n.d.). Vigabatrin retinal toxicity in children with infantile spasms. [Link]

-

Wikipedia. (n.d.). GABA. [Link]

-

PubMed. (n.d.). A direct HPLC method for the resolution and quantitation of the R-(-)- and S-(+)-enantiomers of vigabatrin (gamma-vinyl-GABA) in pharmaceutical dosage forms using teicoplanin aglycone chiral stationary phase. [Link]

-

PubMed. (n.d.). Visual function loss from vigabatrin: effect of stopping the drug. [Link]

-

Radiopaedia.org. (2023, May 26). Vigabatrin-associated toxicity. [Link]

-

MDPI. (n.d.). Towards a Synthesis of Vigabatrin Using Glycal Chemistry. [Link]

-

TSC Alliance. (n.d.). VIGABATRIN-ASSOCIATED VISUAL FIELD LOSS (VAVFL): WHAT YOU NEED TO KNOW. [Link]

-

ResearchGate. (n.d.). Gram scale synthesis of Vigabatrin enantiomers. [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. [Link]

-

Chiralpedia. (n.d.). Chiral HPLC separation: strategy and approaches. [Link]

-

Cleveland Clinic. (2022, April 25). Gamma-Aminobutyric Acid (GABA): What It Is, Function & Benefits. [Link]

-

National Center for Biotechnology Information. (n.d.). Taurine deficiency is a cause of vigabatrin-induced retinal phototoxicity. PMC. [Link]

-

Scholarpedia. (2007, October 18). Gamma-aminobutyric acid. [Link]

-

LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

-

National Center for Biotechnology Information. (n.d.). Pharmacokinetics of the individual enantiomers of vigabatrin (gamma-vinyl GABA) in epileptic children. PMC. [Link]

-

PubMed. (n.d.). The action of gamma-vinyl-GABA and gamma-acetylenic-GABA on the resting and stimulated release of GABA in vivo. [Link]

-

MDPI. (n.d.). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. [Link]

-

World of Molecules. (n.d.). The GABA Molecule -Chemical and Physical Properties. [Link]

-

The Merck Index Online. (n.d.). Vigabatrin. [Link]

-

Neurology. (n.d.). Vigabatrin retinal toxicity in children with infantile spasms: An observational cohort study. [Link]

Sources

- 1. Vigabatrin | C6H11NO2 | CID 5665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Vigabatrin - Wikipedia [en.wikipedia.org]

- 4. medkoo.com [medkoo.com]

- 5. Pharmacokinetics of the individual enantiomers of vigabatrin (gamma-vinyl GABA) in epileptic children - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vigabatrin-Induced Retinal Toxicity Is Partially Mediated by Signaling in Rod and Cone Photoreceptors | PLOS One [journals.plos.org]

- 7. A direct HPLC method for the resolution and quantitation of the R-(-)- and S-(+)-enantiomers of vigabatrin (gamma-vinyl-GABA) in pharmaceutical dosage forms using teicoplanin aglycone chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Taurine deficiency is a cause of vigabatrin-induced retinal phototoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of Chirality in a Potent Anticonvulsant

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (R)-(-)-Vigabatrin

Vigabatrin is a cornerstone in the management of specific and often severe forms of epilepsy, including infantile spasms and refractory complex partial seizures.[1][2] It is recognized as a structural analog of the principal inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA).[1][3] The therapeutic efficacy of Vigabatrin stems from its rationally designed mechanism of action: the selective and irreversible inhibition of GABA transaminase (GABA-T), the enzyme responsible for the metabolic degradation of GABA.[1][4][5] This inhibition leads to a sustained elevation of GABA levels in the brain, thereby enhancing inhibitory neurotransmission and suppressing seizure activity.[2][6]

However, a superficial understanding of its structure belies the critical role of its three-dimensional arrangement. Vigabatrin possesses a single stereocenter, meaning it exists as two non-superimposable mirror-image forms known as enantiomers. While commercially available as a 1:1 racemic mixture of these enantiomers, its pharmacological activity is exclusively attributed to only one.[3][7] This guide provides a detailed exploration of Vigabatrin's chemical architecture, with a core focus on the stereochemical nuances that govern its biological function, analytical separation, and pharmacokinetic profile.

Section 1: Core Chemical Structure and Physicochemical Properties

Vigabatrin, chemically designated as (RS)-4-aminohex-5-enoic acid, is a relatively small organic molecule.[8] Its structure incorporates three key functional groups: a primary amine, a carboxylic acid, and a terminal vinyl group. This unique combination makes it an effective mechanism-based inhibitor.

| Property | Data | Source(s) |

| IUPAC Name | (RS)-4-aminohex-5-enoic acid | [8] |

| Molecular Formula | C₆H₁₁NO₂ | [1][4][7] |

| Molecular Weight | 129.16 g/mol | [1][4][7] |

| Appearance | White to off-white solid powder | [4][7] |

| Melting Point | 171-177 °C | [7][8] |

| Solubility | Freely soluble in water and aqueous solvents | [7] |

| SMILES | C=CC(N)CCC(O)=O | [4] |

Section 2: Stereochemistry: The Duality of (R)- and (S)-Vigabatrin

The crux of Vigabatrin's pharmacology lies in its stereochemistry. The carbon atom at the 4th position (C4) is bonded to four different substituents (a hydrogen atom, an amino group, a vinyl group, and a propyl-carboxylic acid chain), rendering it a chiral center.[7][9] This gives rise to two distinct enantiomers:

-

(S)-(+)-Vigabatrin: The dextrorotatory enantiomer.

-

(R)-(-)-Vigabatrin: The levorotatory enantiomer.

Crucially, extensive pharmacological studies have demonstrated that the (S)-(+)-enantiomer is the sole active therapeutic agent , responsible for the inhibition of GABA-T.[1][3][9][10] The (R)-(-)-enantiomer is considered pharmacologically inert with respect to this primary mechanism. The administration of Vigabatrin as a racemic mixture means that 50% of the administered dose is essentially inactive "isomeric ballast." This fundamental principle underscores the importance of stereospecific analytical methods for both research and quality control.

Section 3: Mechanism of Action: A Stereoselective Suicide Inhibition

Vigabatrin is classified as a mechanism-based inhibitor, or "suicide inhibitor," of GABA-T.[4] The process is highly stereoselective, favoring the (S)-(+) enantiomer. The causality behind this selectivity is rooted in the precise three-dimensional architecture of the GABA-T active site.

-

Enzyme Recognition: The (S)-(+) enantiomer's spatial configuration mimics that of the natural substrate, GABA, allowing it to bind effectively to the enzyme's active site.

-

Covalent Modification: Once bound, the vinyl group of (S)-Vigabatrin is positioned optimally to undergo an enzyme-catalyzed transformation. This forms a highly reactive electrophilic intermediate.

-

Irreversible Inactivation: This intermediate then forms a stable covalent bond with a critical nucleophilic residue within the active site (a lysine residue), permanently inactivating the enzyme.

The (R)-(-) enantiomer, due to its mirrored configuration, cannot achieve the necessary orientation within the active site for this reaction cascade to occur, and thus does not inhibit the enzyme.

Caption: Stereoselective inhibition of GABA-T by Vigabatrin enantiomers.

Section 4: Experimental Protocol: Chiral Separation by HPLC

The quantification of individual enantiomers is essential for pharmacokinetic studies and for ensuring the quality of the drug substance. Direct separation using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most robust and widely adopted method.[11]

Protocol: Enantiomeric Resolution of Vigabatrin using a Teicoplanin Aglycone CSP

This protocol is based on established methods for the direct chiral separation of Vigabatrin.[12]

-

Objective: To resolve and accurately quantify (R)-(-)- and (S)-(+)-Vigabatrin in a bulk sample.

-

Principle of Causality: The CSP, based on the macrocyclic glycopeptide teicoplanin, possesses multiple chiral centers and functional groups.[12] It forms transient, diastereomeric complexes with the Vigabatrin enantiomers through a combination of hydrogen bonding, ionic, and steric interactions. The differing stability of these complexes for the (R) and (S) forms results in differential retention times, enabling their separation.

-

Instrumentation & Materials:

-

Step-by-Step Methodology:

-

System Preparation: Set up the HPLC system. Purge all lines with the mobile phase. Equilibrate the Chirobiotic TAG column with the mobile phase at a flow rate of 0.4 mL/min until a stable baseline is observed on the detector. Maintain ambient column temperature.

-

Standard Preparation: a. Accurately weigh approximately 40 mg of racemic Vigabatrin reference standard and transfer to a 25 mL volumetric flask. b. Dissolve and dilute to volume with the mobile phase to obtain a stock solution of ~1600 µg/mL. c. Prepare a series of calibration standards (e.g., 100, 200, 400, 800, 1600 µg/mL) by serial dilution of the stock solution with the mobile phase.[12]

-

Sample Preparation: Accurately weigh a quantity of the Vigabatrin test sample and prepare a solution in the mobile phase with a target concentration of ~800 µg/mL.

-

Chromatographic Analysis: a. Set the UV detector wavelength to 210 nm.[12] b. Inject 20 µL of each calibration standard, starting with the lowest concentration, followed by the test sample. A blank injection (mobile phase) should be run to ensure no system contamination.

-

Data Analysis and Quantification: a. Identify the peaks for the (R)-(-) and (S)-(+) enantiomers in the chromatograms based on their distinct retention times. b. For each enantiomer, construct a linear regression calibration curve by plotting the peak area versus the concentration for the standard injections. c. Calculate the concentration of each enantiomer in the test sample by interpolating its peak area from the respective calibration curve. d. Determine the enantiomeric purity or ratio as required.

-

-

Self-Validating System & Trustworthiness: The integrity of this protocol is established through a standard validation process. Linearity is confirmed by the correlation coefficient (r²) of the calibration curves, which should be >0.999.[12] The Limit of Quantification (LOQ) and Limit of Detection (LOD) are determined to define the sensitivity of the method.[12] Accuracy is verified by performing recovery studies on spiked samples, with results typically expected to be within 98-102%.[12][13]

Section 5: Enantioselective Pharmacokinetics

Following oral administration of the racemic mixture, the pharmacokinetic profiles of the (R)- and (S)-enantiomers exhibit notable differences. Studies in both adults and children have shown that the plasma concentrations and elimination half-lives of the two forms can vary.[3][14]

| Parameter | (S)-(+)-Vigabatrin (Active) | (R)-(-)-Vigabatrin (Inactive) | Source(s) |

| Pharmacological Activity | Yes | No | [1][3] |

| Half-life (t½) in Adults | ~7.5 hours | ~8.1 hours | [3] |

| Peak Plasma Conc. (Cmax) | Lower than (R)-enantiomer | Higher than (S)-enantiomer | [14] |

| Area Under Curve (AUC) | Lower than (R)-enantiomer | Higher than (R)-enantiomer | [14] |

| Metabolism | Not metabolized | Not metabolized | [6][8] |

| Elimination | Primarily renal excretion | Primarily renal excretion | [3][6] |

The consistently higher plasma concentrations (Cmax and AUC) observed for the inactive (R)-(-) enantiomer suggest potential differences in distribution or renal clearance between the two forms.[14] Importantly, no chiral inversion (conversion of one enantiomer to the other) has been detected in vivo.[3]

Conclusion

The case of Vigabatrin is a definitive illustration of the principle that stereochemistry is a critical determinant of pharmacological activity. While the drug is delivered as a racemic mixture, its therapeutic effect as a potent anticonvulsant is derived entirely from the (S)-(+)-enantiomer's ability to selectively and irreversibly inhibit GABA transaminase. The (R)-(-)-enantiomer, while present in equal measure, does not contribute to this therapeutic action. This dichotomy necessitates the use of advanced, stereoselective analytical techniques, such as chiral HPLC, which are indispensable for the research, development, and quality assurance of this important medication. For scientists and drug development professionals, Vigabatrin serves as a powerful reminder that a molecule's identity and function are defined not just by its atomic composition, but by its precise arrangement in three-dimensional space.

References

-

Title: CHEMISTRY REVIEW(S) - accessdata.fda.gov Source: U.S. Food and Drug Administration URL: [Link]

-

Title: Vigabatrin | C6H11NO2 | CID 5665 - PubChem Source: National Center for Biotechnology Information URL: [Link]

-

Title: Vigabatrin. Clinical pharmacokinetics Source: PubMed URL: [Link]

-

Title: Gram scale synthesis of Vigabatrin enantiomers. Source: ResearchGate URL: [Link]

-

Title: Vigabatrin - StatPearls - NCBI Bookshelf Source: National Center for Biotechnology Information URL: [Link]

-

Title: Pharmacology of Vigabatrin (Sabril) ; Mechanism of action, Pharmacokinetics, Uses, Effects Source: MEDSimplified URL: [Link]

-

Title: Pharmacokinetics and tissue distribution of vigabatrin enantiomers in rats Source: OUCI URL: [Link]

-

Title: Pharmacokinetics of the individual enantiomers of vigabatrin (gamma- vinyl GABA) in epileptic children. Source: British Journal of Clinical Pharmacology URL: [Link]

-

Title: Mechanism of action of vigabatrin: correcting misperceptions Source: PubMed URL: [Link]

-

Title: Towards a Synthesis of Vigabatrin Using Glycal Chemistry Source: National Center for Biotechnology Information URL: [Link]

-

Title: A direct HPLC method for the resolution and quantitation of the R-(-)- and S-(+)-enantiomers of vigabatrin (gamma-vinyl-GABA) in pharmaceutical dosage forms using teicoplanin aglycone chiral stationary phase Source: PubMed URL: [Link]

- Title: A process for the preparation of vigabatrin Source: Google Patents URL

-

Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]

-

Title: Vigabatrin - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Synthesis and characterization of potential impurities of Vigabatrin-An anti epileptic drug Source: ResearchGate URL: [Link]

-

Title: (S)-Vigabatrin | C6H11NO2 | CID 10219440 - PubChem Source: National Center for Biotechnology Information URL: [Link]

-

Title: A Review on Chiral Stationary Phases for Separation of Chiral Drugs Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]

-

Title: A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate Source: Der Pharma Chemica URL: [Link]

Sources

- 1. Vigabatrin | C6H11NO2 | CID 5665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Vigabatrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Vigabatrin. Clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. Mechanism of action of vigabatrin: correcting misperceptions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Vigabatrin - Wikipedia [en.wikipedia.org]

- 9. Towards a Synthesis of Vigabatrin Using Glycal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. eijppr.com [eijppr.com]

- 12. A direct HPLC method for the resolution and quantitation of the R-(-)- and S-(+)-enantiomers of vigabatrin (gamma-vinyl-GABA) in pharmaceutical dosage forms using teicoplanin aglycone chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. bps.ac.uk [bps.ac.uk]

A Deep Dive into the Stereoselective Inactivity of (R)-(-)-Vigabatrin: A Technical Guide for Researchers

Introduction: The Critical Role of Chirality in Drug Action

In the realm of pharmacology, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. This is because biological systems, including enzymes and receptors, are themselves chiral, leading to stereospecific interactions. The case of vigabatrin, an effective anti-epileptic agent, serves as a compelling illustration of this principle. Marketed as a racemic mixture of its (S)-(+)- and (R)-(-)-enantiomers, only one of these isomers is responsible for its therapeutic effect, while the other is considered pharmacologically inactive.[1][2] This guide provides an in-depth technical exploration of the pharmacological inactivity of the (R)-(-)-vigabatrin enantiomer, offering insights for researchers, scientists, and drug development professionals.

Vigabatrin's Mechanism of Action: A Stereoselective Inhibition of GABA-Transaminase

Vigabatrin exerts its anticonvulsant effects by increasing the concentration of the primary inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[3][4][5] It achieves this by irreversibly inhibiting the enzyme GABA-transaminase (GABA-T), which is responsible for the catabolism of GABA.[6][7][8] This inhibition leads to an accumulation of GABA in the brain, potentiating GABAergic neurotransmission and thereby reducing neuronal hyperexcitability associated with seizures.[3][8]

Crucially, this inhibition is stereoselective. The therapeutic action of vigabatrin is attributed exclusively to the (S)-(+)-enantiomer.[1][6] The (R)-(-)-enantiomer is reported to be pharmacologically inactive with respect to GABA-T inhibition and anticonvulsant effects.[1]

Figure 1: Stereoselective mechanism of vigabatrin. The pharmacologically active (S)-(+)-enantiomer irreversibly inhibits GABA-transaminase, leading to increased GABA levels. The (R)-(-)-enantiomer does not significantly inhibit the enzyme.

Evidence for the Pharmacological Inactivity of (R)-(-)-Vigabatrin

The assertion of the (R)-enantiomer's inactivity is supported by a confluence of in vitro, in vivo, and clinical pharmacokinetic data.

In Vitro Enzymatic Studies

Preclinical In Vivo Studies

Animal models of epilepsy provide compelling evidence for the lack of anticonvulsant activity of the (R)-enantiomer. A study in epileptic animals demonstrated that the (R)-form exhibits no anticonvulsant effect, a finding that corresponds with the in vitro observations of its inability to inhibit GABA-T.[1][6]

A recent preclinical study published in September 2024 directly compared the antiepileptic and toxic effects of the vigabatrin racemate (VGB), (S)-Vigabatrin (S-VGB), and (R)-Vigabatrin (R-VGB) in a kainic acid-induced epilepsy rat model. The study concluded that S-VGB exhibited stronger antiepileptic and neuroprotective effects with lower toxicity compared to the racemate.[9] Conversely, this implies that the (R)-enantiomer contributes less to the therapeutic effect and potentially more to the overall toxicity of the racemic mixture.[9] Specifically, the study found that S-VGB had the highest antiepileptic effect and the lowest toxicity when compared to both the racemate and R-VGB.[9]

Pharmacokinetic Profiles of Vigabatrin Enantiomers

Pharmacokinetic studies in both humans and animals have revealed differences in the disposition of the (R)- and (S)-enantiomers, although these differences do not confer activity upon the (R)-enantiomer.

In a study on neonates with uncontrolled seizures who were administered the racemic mixture, the mean values of Cmax and AUC of the (S)-(+)-enantiomer were significantly lower than those of the (R)-(-)-enantiomer.[10] This suggests that the inactive (R)-enantiomer reaches higher plasma concentrations and has greater overall exposure than the active (S)-enantiomer.

Similarly, a study in epileptic children found that the maximum plasma concentration and area under the plasma concentration-time curve of the R(-)-enantiomer were significantly higher than those of the S(+)-enantiomer.[11]

In rats, at a dose of 50 mg/kg of the racemate, the (S)-enantiomer showed a shorter half-life and higher clearance than the (R)-enantiomer, indicating faster metabolism or elimination of the active form.[10] However, when administered individually, the (S)-enantiomer had a slower metabolism than the (R)-enantiomer.[10] These complex pharmacokinetic interactions underscore the importance of studying enantiomers both individually and as a racemate.

| Pharmacokinetic Parameter | (S)-(+)-Vigabatrin | (R)-(-)-Vigabatrin | Species/Population | Reference |

| Cmax | Lower | Higher | Human Neonates | [10] |

| AUC | Lower | Higher | Human Neonates | [10] |

| Cmax | Lower | Higher | Epileptic Children | [11] |

| AUC | Lower | Higher | Epileptic Children | [11] |

| t1/2 (at 50 mg/kg racemate) | Shorter | Longer | Rats | [10] |

| Cl/F (at 50 mg/kg racemate) | Higher | Lower | Rats | [10] |

Table 1: Comparative Pharmacokinetic Parameters of Vigabatrin Enantiomers.

Structural Basis for Stereoselectivity

The stereospecificity of vigabatrin's interaction with GABA-T can be understood by examining the three-dimensional structure of the enzyme's active site. GABA-T is a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[7] The inactivation process involves the (S)-(+)-enantiomer acting as a substrate for the enzyme, leading to the formation of a covalent adduct with the PLP cofactor and a nearby lysine residue in the active site.[7]

While a crystal structure of GABA-T in complex with the (R)-enantiomer is not available, the established structure with the racemate and the known absolute configuration of the active enantiomer allow for a logical deduction. The precise spatial arrangement of the amino and vinyl groups of the (S)-(+)-enantiomer allows for a productive interaction with the active site residues and the PLP cofactor, facilitating the irreversible inhibition. Conversely, the mirror-image configuration of the (R)-(-)-enantiomer would result in a steric clash or an unfavorable orientation within the chiral environment of the active site, precluding the necessary chemical transformations for inactivation.

Figure 2: Conceptual diagram of the stereoselective binding of vigabatrin enantiomers to the GABA-T active site.

Toxicological Profile of the (R)-(-)-Enantiomer

A significant concern with vigabatrin therapy is the risk of peripheral visual field defects.[1] While the exact mechanism of this retinal toxicity is not fully elucidated, it is known to be a serious adverse effect.[1] The recent preclinical study from September 2024 provides crucial insight, suggesting that the (S)-enantiomer possesses lower toxicity compared to the racemate and the (R)-enantiomer.[9] This finding implies that the (R)-(-)-enantiomer may contribute to the overall toxicity of the racemic mixture, despite its lack of therapeutic activity. Further research is warranted to specifically delineate the toxicological profile of the (R)-enantiomer and its potential contribution to vigabatrin-associated adverse events.

Experimental Protocols

For researchers investigating the stereoselective properties of vigabatrin or other chiral compounds, the following experimental workflows are fundamental.

Chiral Separation of Vigabatrin Enantiomers by HPLC

A validated high-performance liquid chromatography (HPLC) method is essential for separating and quantifying the (R)- and (S)-enantiomers of vigabatrin.[12]

Objective: To resolve and quantify (R)-(-)- and (S)-(+)-vigabatrin.

Materials:

-

HPLC system with UV detector

-

Chiral stationary phase (CSP) column (e.g., teicoplanin aglycone-based, Chirobiotic TAG)[12]

-

Mobile phase: Ethanol:Water (80:20, v/v)[12]

-

Vigabatrin reference standards (racemate, and individual enantiomers if available)

-

Sample preparation reagents

Step-by-Step Methodology:

-

System Preparation: Equilibrate the HPLC system with the mobile phase at a flow rate of 0.4 mL/min until a stable baseline is achieved.[12]

-

Standard Preparation: Prepare a series of calibration standards of the vigabatrin racemate and/or individual enantiomers in the mobile phase.

-

Sample Preparation: Dissolve the vigabatrin sample (e.g., from a pharmaceutical formulation) in the mobile phase to a known concentration.

-

Chromatographic Analysis:

-

Inject a fixed volume of each standard and sample onto the column.

-

Monitor the elution profile using a UV detector set at 210 nm.[12]

-

Record the retention times and peak areas for each enantiomer.

-

-

Quantification: Construct a calibration curve by plotting the peak area versus the concentration for each enantiomer from the standard solutions. Determine the concentration of each enantiomer in the sample by interpolating its peak area on the calibration curve.

Figure 3: Workflow for the chiral HPLC separation of vigabatrin enantiomers.

In Vitro GABA-Transaminase Inhibition Assay

A fluorometric or colorimetric assay can be used to determine the inhibitory activity of the vigabatrin enantiomers on GABA-T.

Objective: To measure the inhibition of GABA-T activity by (R)- and (S)-vigabatrin.

Materials:

-

Recombinant or purified GABA-T

-

GABA (substrate)

-

α-ketoglutarate (co-substrate)

-

NADP+

-

Succinic semialdehyde dehydrogenase (SSADH)

-

Resazurin (for fluorometric assay) or a suitable chromogen (for colorimetric assay)

-

Diaphorase (for fluorometric assay)

-

(R)-(-)-Vigabatrin and (S)-(+)-Vigabatrin test compounds

-

Assay buffer (e.g., potassium pyrophosphate buffer, pH 8.6)

-

Microplate reader (fluorometer or spectrophotometer)

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of GABA-T, substrates, cofactors, and test compounds in the assay buffer.

-

Assay Reaction:

-

In a 96-well plate, add the assay buffer, GABA-T, and varying concentrations of the test compounds ((R)-, (S)-, and racemic vigabatrin).

-

Pre-incubate the enzyme with the inhibitors for a specified time to allow for irreversible inhibition.

-

Initiate the enzymatic reaction by adding GABA and α-ketoglutarate.

-

Simultaneously, include the components of the coupled detection system (SSADH, NADP+, and the indicator system).

-

-

Detection:

-

The GABA-T reaction produces glutamate and succinic semialdehyde.

-

SSADH oxidizes succinic semialdehyde to succinate, reducing NADP+ to NADPH.

-

The rate of NADPH production, which is proportional to GABA-T activity, is measured. In a fluorometric assay, diaphorase uses NADPH to reduce resazurin to the highly fluorescent resorufin, which is monitored over time.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the change in fluorescence or absorbance over time.

-

Plot the percentage of GABA-T inhibition versus the inhibitor concentration.

-

Determine the IC50 value for each enantiomer, representing the concentration required to inhibit 50% of the enzyme's activity.

-

Conclusion and Future Directions

The pharmacological inactivity of the (R)-(-)-vigabatrin enantiomer is a well-established principle, supported by a robust body of preclinical and clinical evidence. The therapeutic benefits of vigabatrin are solely derived from the (S)-(+)-enantiomer's stereospecific and irreversible inhibition of GABA-transaminase. The presence of the (R)-enantiomer in the racemic mixture appears to offer no therapeutic advantage and may contribute to the drug's overall toxicity profile.

For drug development professionals, the case of vigabatrin highlights the critical need for early-stage chiral separation and stereoselective pharmacological and toxicological evaluation of drug candidates. The development of enantiopure drugs, such as (S)-(+)-vigabatrin, could potentially lead to improved therapeutic indices, with enhanced efficacy and a more favorable safety profile. Further research to quantify the inhibitory potency of each enantiomer in vitro and to fully elucidate the specific contribution of the (R)-enantiomer to vigabatrin's adverse effects would be of significant value to the scientific community.

References

-

Experimental studies of the influence of vigabatrin on the GABA system. PubMed. [Link]

-

Experimental studies of the influence of vigabatrin on the GABA system - PMC - NIH. [Link]

-

Measuring human brain GABA in vivo: effects of GABA-transaminase inhibition with vigabatrin - PubMed. [Link]

-

What is the mechanism of Vigabatrin? - Patsnap Synapse. [Link]

-

Effects of differing dosages of vigabatrin (Sabril) on cognitive abilities and quality of life in epilepsy - PubMed. [Link]

-

Structures of gamma-aminobutyric acid (GABA) aminotransferase, a pyridoxal 5'-phosphate, and [2Fe-2S] cluster-containing enzyme, complexed with gamma-ethynyl-GABA and with the antiepilepsy drug vigabatrin - PubMed. [Link]

-

Vigabatrin: effect on brain GABA levels measured by nuclear magnetic resonance spectroscopy - PubMed. [Link]

-

A direct HPLC method for the resolution and quantitation of the R-(-)- and S-(+)-enantiomers of vigabatrin (gamma-vinyl-GABA) in pharmaceutical dosage forms using teicoplanin aglycone chiral stationary phase - PubMed. [Link]

-

Pharmacokinetics of the individual enantiomers of vigabatrin in neonates with uncontrolled seizures - PMC - NIH. [Link]

-

Pharmacokinetics of the individual enantiomers of vigabatrin (gamma- vinyl GABA) in epileptic children. - British Pharmacological Society. [Link]

-

Differential toxic and antiepileptic features of Vigabatrin raceme and its enantiomers. PubMed. [Link]

-

Vigabatrin | C6H11NO2 | CID 5665 - PubChem - NIH. [Link]

Sources

- 1. Vigabatrin-Induced Retinal Toxicity Is Partially Mediated by Signaling in Rod and Cone Photoreceptors | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. Measuring human brain GABA in vivo: effects of GABA-transaminase inhibition with vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Vigabatrin retinal toxicity in children with infantile spasms: An observational cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vigabatrin: effect on brain GABA levels measured by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. radiopaedia.org [radiopaedia.org]

- 9. Differential toxic and antiepileptic features of Vigabatrin raceme and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and tissue distribution of vigabatrin enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bps.ac.uk [bps.ac.uk]

- 12. A direct HPLC method for the resolution and quantitation of the R-(-)- and S-(+)-enantiomers of vigabatrin (gamma-vinyl-GABA) in pharmaceutical dosage forms using teicoplanin aglycone chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-(-)-Vigabatrin: A Comprehensive Technical Review for Drug Development Professionals

Introduction

Vigabatrin, a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), represents a significant therapeutic agent in the management of specific and challenging forms of epilepsy.[1][2][3] Marketed under brand names such as Sabril and Vigafyde, it is indicated for the treatment of infantile spasms and refractory complex partial seizures.[2][4][5][6] This technical guide provides an in-depth review of (R)-(-)-Vigabatrin, the pharmacologically inactive enantiomer, within the context of the racemic mixture that constitutes the approved drug product. While the S(+) enantiomer is responsible for the therapeutic effect, a comprehensive understanding of both stereoisomers is critical for drug development professionals involved in synthesis, formulation, and regulatory affairs.[1][7]

Vigabatrin was first approved in the United Kingdom in 1989 and has since been approved in over 50 countries.[8][9] Its journey to approval in the United States was more protracted, with the Food and Drug Administration (FDA) granting approval in 2009, accompanied by a Risk Evaluation and Mitigation Strategy (REMS) due to the significant risk of permanent vision loss.[5][6][10] This guide will delve into the core scientific principles of Vigabatrin, from its fundamental mechanism of action to the intricacies of its clinical application and analytical characterization.

Mechanism of Action: A Targeted Approach to Seizure Control

Vigabatrin's therapeutic effect is rooted in its ability to modulate the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system (CNS).[11] It acts as a selective and irreversible inhibitor of GABA-transaminase (GABA-T), the enzyme responsible for the catabolism of GABA.[8][9][12][13] By inhibiting GABA-T, Vigabatrin leads to a sustained increase in the concentration of GABA in the brain.[11][12] This elevation of GABA levels enhances inhibitory neurotransmission, effectively acting as a brake on the excessive neuronal excitability that underlies seizure activity.[11][12]

Despite a relatively short plasma half-life of 5-8 hours in young adults, a single dose of Vigabatrin can lead to increased brain GABA concentrations for over a week.[3][11][14] This prolonged pharmacodynamic effect allows for once-daily dosing in some cases and underscores the irreversible nature of its interaction with GABA-T.[11]

Caption: Mechanism of action of Vigabatrin.

Synthesis and Stereochemistry

Vigabatrin possesses a single chiral center, resulting in two enantiomers: (S)-(+)-Vigabatrin and (R)-(-)-Vigabatrin.[8][9] The pharmacologically active enantiomer is the (S)-(+) form.[1][7] The commercially available drug is a racemic mixture of both enantiomers.[1][8][9] The synthesis of enantiomerically pure Vigabatrin has been a subject of considerable research, with various strategies employed to achieve the desired stereochemistry.

One notable approach involves a chiral pool strategy, utilizing naturally occurring chiral molecules as starting materials. For instance, L-glutamic acid can serve as a chiral precursor for the synthesis of (S)-Vigabatrin.[15][16] Another method explores the use of carbohydrate-based starting materials like D-glucose or D-galactose to synthesize both (R)- and (S)-Vigabatrin through a Ferrier rearrangement.[16]

Example Synthetic Step: Mesylation

A common step in organic synthesis is the activation of a hydroxyl group for subsequent nucleophilic substitution. This can be achieved through mesylation.

Protocol: General Mesylation Procedure [16]

-

Dissolve the alcohol-containing substrate in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Add triethylamine (2 equivalents) to the solution.

-

Add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction to stir at ambient temperature for 3 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylated product.

-

Purify the crude product by flash column chromatography on silica gel.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic Profile of Vigabatrin

| Parameter | Value | Reference(s) |

| Bioavailability | 80-90% | [3][14] |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [1] |

| Plasma Protein Binding | Negligible | [1][17] |

| Apparent Volume of Distribution | ~0.8 L/kg | [1] |

| Metabolism | Minimal | [14][17] |

| Primary Route of Elimination | Renal (unchanged drug) | [14][17] |

| Elimination Half-life (Young Adults) | 5-8 hours | [3][14] |

| Elimination Half-life (Elderly) | 12-13 hours | [3][14] |

Vigabatrin is rapidly absorbed after oral administration, and its absorption is not affected by food.[1] It is not metabolized and is primarily excreted unchanged by the kidneys.[14][17] This pharmacokinetic profile suggests that dose adjustments are necessary for patients with renal impairment.[17][18] The pharmacokinetics of Vigabatrin are linear across the studied dose ranges.[18]

While the plasma half-life is relatively short, the pharmacodynamic effect, as measured by increased GABA levels, is long-lasting due to the irreversible inhibition of GABA-T.[11] This disconnect between plasma concentration and clinical effect means that therapeutic drug monitoring of Vigabatrin plasma levels is generally not as useful as for other antiepileptic drugs.[1]

Clinical Applications and Efficacy

Vigabatrin is primarily indicated for two specific and challenging epilepsy syndromes:

-

Infantile Spasms (West Syndrome): It is used as monotherapy for infants aged 1 month to 2 years.[2][4][5] Vigabatrin is particularly effective in treating infantile spasms associated with tuberous sclerosis complex.[19][20][21][22]

-

Refractory Complex Partial Seizures: It is used as adjunctive therapy for patients aged 2 years and older who have not responded adequately to other treatments.[2][5]

Clinical trials have demonstrated the efficacy of Vigabatrin in these populations.[19] In a randomized, single-masked study of infants with new-onset infantile spasms, high-dose Vigabatrin (100-148 mg/kg/day) was significantly more effective than low-dose (18-36 mg/kg/day) in achieving spasm cessation.[19] The time to response was also shorter with the high-dose regimen.[19]

Adverse Effects and Toxicology

The most significant and concerning adverse effect of Vigabatrin is permanent peripheral visual field defects (VFDs) .[10][14][17][23] This risk has led to a boxed warning on the drug's label and the implementation of a REMS program in the United States.[4][17] The VFDs are typically characterized by a concentric constriction of the visual field, which can be asymptomatic in its early stages.[23][24] The mechanism of this retinal toxicity is not fully understood.

Due to this risk, regular ophthalmologic monitoring is crucial for all patients receiving Vigabatrin.[17][23] Other, less severe side effects include drowsiness, dizziness, and weight gain.[10][14]

Caption: Vigabatrin Risk Management.

Analytical Methodologies

The analysis of Vigabatrin and its enantiomers in biological matrices is essential for pharmacokinetic studies and clinical monitoring. Due to its zwitterionic nature, derivatization is often required to improve its chromatographic behavior and detection sensitivity.[25]

Enantioselective Analysis

Distinguishing between the (R)-(-) and (S)-(+) enantiomers is critical for understanding the pharmacokinetics of the active and inactive forms. Several analytical techniques have been developed for this purpose.

Protocol: UHPLC-MS/MS for Enantiomeric Quantification [26]

-

Sample Preparation:

-

To 100 µL of plasma, add 50 µL of an internal standard solution (deuterated racemic Vigabatrin).

-

Add 100 µL of water and precipitate proteins with 600 µL of methanol.

-

Centrifuge and evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in 500 µL of water.

-

-

Derivatization:

-

Add 100 µL of a solution containing o-phthaldialdehyde and N-acetyl-l-cysteine in borate buffer (pH 9.5) to form diastereomeric isoindoles.

-

-

Chromatographic Separation:

-

Inject 1 µL of the derivatized sample into an ultra-high-performance liquid chromatography (UHPLC) system.

-

Employ a C18 column with a gradient elution mobile phase consisting of ammonium acetate and a methanol:acetonitrile mixture.

-

-

Detection:

-

Utilize a tandem mass spectrometer (MS/MS) with heated electrospray ionization in positive mode.

-

Monitor the specific precursor-to-product ion transitions for each enantiomer and the internal standard.

-

Other methods for enantiomeric separation include reversed-phase HPLC with fluorimetric detection after derivatization with a chiral reagent.[27]

Conclusion

(R)-(-)-Vigabatrin, as part of the racemic mixture, is a critical component to consider in the development and clinical use of this important antiepileptic drug. While pharmacologically inactive, its presence necessitates stereospecific analytical methods and a thorough understanding of the overall pharmacokinetic and toxicological profile of the drug product. The significant efficacy of Vigabatrin in treating infantile spasms and refractory complex partial seizures is tempered by the serious risk of permanent visual field defects, mandating a careful risk-benefit assessment and rigorous patient monitoring. For drug development professionals, a comprehensive grasp of the chemistry, pharmacology, and clinical aspects of both enantiomers is paramount for ensuring the safe and effective use of this therapy.

References

-

Mechanism of action of vigabatrin: correcting misperceptions - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]

-

What is the mechanism of Vigabatrin? - Patsnap Synapse. (2024, July 17). Retrieved January 27, 2026, from [Link]

-

Vigabatrin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Retrieved January 27, 2026, from [Link]

-

Pharmacokinetics and metabolism of vigabatrin following a single oral dose of [14C]vigabatrin in healthy male volunteers - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]

-

Vigafyde (vigabatrin) FDA Approval History - Drugs.com. (2024, June 18). Retrieved January 27, 2026, from [Link]

-

Pharmacology of Vigabatrin (Sabril) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, March 8). Retrieved January 27, 2026, from [Link]

-

Vigabatrin. Clinical pharmacokinetics - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]

-

#vigabatrin | Uses, Dosage, Side Effects & Mechanism | Sabril - YouTube. (2023, October 6). Retrieved January 27, 2026, from [Link]

-

Randomized Trial of Vigabatrin in Patients With Infantile Spasms - PubMed - NIH. (n.d.). Retrieved January 27, 2026, from [Link]

-

Vigabatrin - StatPearls - NCBI Bookshelf. (2024, October 29). Retrieved January 27, 2026, from [Link]

-

Safety and Efficacy of Vigabatrin for the Treatment of Infantile Spasms - PubMed Central. (2011, September 14). Retrieved January 27, 2026, from [Link]

-

(PDF) Vigabatrin (antiepileptic) synthesis - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

-

VIGABATRIN-ASSOCIATED VISUAL FIELD LOSS (VAVFL): WHAT YOU NEED TO KNOW - TSC Alliance. (n.d.). Retrieved January 27, 2026, from [Link]

-

Sabril (vigabatrin) FDA Approval History - Drugs.com. (n.d.). Retrieved January 27, 2026, from [Link]

-

Randomized trial of vigabatrin in patients with infantile spasms - Neurology. (n.d.). Retrieved January 27, 2026, from [Link]

-

Determination of the R(-) and S(+)-enantiomers of vigabatrin in human plasma by ultra-high-performance liquid chromatography and tandem mass-spectrometry - PubMed. (2017, December 1). Retrieved January 27, 2026, from [Link]

-

Towards a Synthesis of Vigabatrin Using Glycal Chemistry - PMC - PubMed Central - NIH. (n.d.). Retrieved January 27, 2026, from [Link]

-

Vigabatrin - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]

-

CHEMISTRY REVIEW(S) - accessdata.fda.gov. (2009, July 2). Retrieved January 27, 2026, from [Link]

-

Vigabatrin and Visual Field Loss in Children - Review of Ophthalmology. (2014, July 7). Retrieved January 27, 2026, from [Link]

-

Vigabatrin (Sabril) Approved by FDA - Epilepsy Foundation. (n.d.). Retrieved January 27, 2026, from [Link]

-

CLINICAL PHARMACOLOGY AND BIOPHARMACEUTICS REVIEW(S) - accessdata.fda.gov. (n.d.). Retrieved January 27, 2026, from [Link]

-

Fluorimetric determination of the enantiomers of vigabatrin, an anti‐epileptic drug, by reversed‐phase HPLC with a novel diastereomer derivatisation reagent - 2021 - Wiley Analytical Science. (2021, February 1). Retrieved January 27, 2026, from [Link]

-

Vigabatrin and Visual Field Defects - Medsafe. (n.d.). Retrieved January 27, 2026, from [Link]

-

Vigabatrin in dried plasma spots: Validation of a novel LC–MS/MS method and application to clinical practice. (n.d.). Retrieved January 27, 2026, from [Link]

-

Efficacy and safety of vigabatrin in patients with tuberous sclerosis complex and infantile epileptic spasm syndrome: a systematic review | Request PDF - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

-

The Royal College of Ophthalmologists The Ocular Side-Effects of Vigabatrin (Sabril) Information and Guidance for Screening Marc. (n.d.). Retrieved January 27, 2026, from [Link]

-

Chemistry Review(s) - accessdata.fda.gov. (2009, June 4). Retrieved January 27, 2026, from [Link]

-

Vigabatrin | C6H11NO2 | CID 5665 - PubChem - NIH. (n.d.). Retrieved January 27, 2026, from [Link]

-

Visual field defects associated with vigabatrin therapy - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]

Sources

- 1. Vigabatrin. Clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Vigabatrin - Wikipedia [en.wikipedia.org]

- 4. drugs.com [drugs.com]

- 5. drugs.com [drugs.com]

- 6. epilepsy.com [epilepsy.com]

- 7. Vigabatrin | C6H11NO2 | CID 5665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. reviewofophthalmology.com [reviewofophthalmology.com]

- 11. Mechanism of action of vigabatrin: correcting misperceptions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Vigabatrin? [synapse.patsnap.com]

- 13. Vigabatrin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. Towards a Synthesis of Vigabatrin Using Glycal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Vigabatrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. accessdata.fda.gov [accessdata.fda.gov]

- 19. Randomized trial of vigabatrin in patients with infantile spasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Safety and Efficacy of Vigabatrin for the Treatment of Infantile Spasms - PMC [pmc.ncbi.nlm.nih.gov]

- 21. neurology.org [neurology.org]

- 22. researchgate.net [researchgate.net]

- 23. Vigabatrin and Visual Field Defects [medsafe.govt.nz]

- 24. Visual field defects associated with vigabatrin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. d.docksci.com [d.docksci.com]

- 26. Determination of the R(-) and S(+)-enantiomers of vigabatrin in human plasma by ultra-high-performance liquid chromatography and tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. analyticalscience.wiley.com [analyticalscience.wiley.com]

Methodological & Application

Enantioselective synthesis of (R)-(-)-Vigabatrin methods

An Application Guide to the Enantioselective Synthesis of Vigabatrin

Abstract

Vigabatrin (γ-vinyl-GABA) is a crucial antiepileptic drug that functions as a selective, irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T), the enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[1][2][3] By increasing GABA concentrations in the central nervous system, Vigabatrin effectively suppresses seizure activity.[3] Vigabatrin possesses a single chiral center at the C4 position, and its pharmacological activity resides exclusively in the (S)-(+)-enantiomer.[2] Consequently, the development of efficient and scalable enantioselective synthetic routes to produce optically pure (S)-Vigabatrin is of paramount importance in pharmaceutical manufacturing. This guide provides an in-depth analysis of established and innovative methods for the enantioselective synthesis of Vigabatrin, focusing on chiral pool strategies. Detailed protocols, mechanistic discussions, and comparative data are presented to aid researchers and drug development professionals in this field. While the focus is on the pharmacologically active (S)-enantiomer, the described strategies are often adaptable for the synthesis of the (R)-enantiomer by utilizing the opposite enantiomer of the chiral starting material.

Introduction: The Imperative for Chirality

The distinct biological activities of enantiomers are a cornerstone of modern pharmacology. In the case of Vigabatrin, the (S)-enantiomer is the active inhibitor of GABA-T, while the (R)-enantiomer is considered inactive. Administering a racemic mixture introduces a 50% isomeric ballast that does not contribute to the therapeutic effect but may pose metabolic burdens or unforeseen side effects. Therefore, stereocontrolled synthesis is not merely an academic exercise but a regulatory and clinical necessity to ensure drug safety and efficacy.

The primary challenge in Vigabatrin synthesis lies in establishing the stereocenter at the C4 position while constructing the γ-amino acid backbone and introducing the terminal vinyl group. The methods detailed herein leverage the inherent chirality of natural products—a "chiral pool" approach—to circumvent the complexities and costs associated with asymmetric catalysis or late-stage chiral resolutions.

Strategic Overview: Chiral Pool Synthesis

The "chiral pool" strategy is a powerful and cost-effective approach that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. For Vigabatrin, amino acids such as glutamic acid and methionine have proven to be exceptionally effective precursors.

Logical Workflow: Chiral Pool Synthesis

Caption: General workflow for chiral pool synthesis of (S)-Vigabatrin.

Method 1: Synthesis from L-Glutamic Acid

The use of L-glutamic acid as a starting material is one of the most established routes.[4] This approach is advantageous because the stereocenter of L-glutamic acid directly corresponds to the required (S)-configuration at the C4 position in the final product. The synthesis involves the transformation of L-glutamic acid into a cyclic intermediate, typically a pyroglutamate derivative, which is then elaborated to introduce the vinyl group.

Synthetic Pathway from L-Glutamic Acid

Caption: Key transformations in the synthesis of (S)-Vigabatrin from L-Glutamic Acid.

Protocol: Synthesis of (S)-Vigabatrin via a Pyroglutamate Intermediate

This protocol is a representative synthesis based on established literature pathways.

Materials and Reagents:

-

L-Glutamic Acid

-

Thionyl Chloride (SOCl₂)

-

Methanol (MeOH), anhydrous

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Sodium borohydride (NaBH₄) or Lithium borohydride (LiBH₄)

-

Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine (Et₃N) for Swern oxidation

-

Methyltriphenylphosphonium bromide (Ph₃P⁺CH₃Br⁻)

-

n-Butyllithium (n-BuLi)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), aqueous solution

-

Standard solvents for extraction and chromatography (e.g., Dichloromethane, Ethyl Acetate, Hexanes)

Experimental Procedure:

Step 1: Preparation of (S)-Pyroglutamic Acid Methyl Ester

-

Suspend L-Glutamic acid (1 equiv.) in anhydrous methanol.

-

Cool the mixture to 0 °C in an ice bath.

-

Add thionyl chloride (1.2 equiv.) dropwise over 30 minutes. The solid will dissolve.

-

Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and evaporate the solvent under reduced pressure. The resulting crude dimethyl L-glutamate is cyclized by gentle heating under vacuum to yield (S)-pyroglutamic acid methyl ester.

Step 2: N-Protection of the Pyroglutamate

-

Dissolve the pyroglutamate ester (1 equiv.) in dichloromethane.

-

Add Boc₂O (1.1 equiv.) and a catalytic amount of DMAP.

-

Stir the reaction at room temperature for 12-18 hours until TLC indicates full consumption of the starting material.

-

Wash the reaction mixture with saturated aq. NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-Boc protected pyroglutamate.

Step 3: Reduction to the Lactamol

-

Dissolve the N-Boc pyroglutamate (1 equiv.) in anhydrous THF and cool to -78 °C.

-

Add a reducing agent such as DIBAL-H or LiBH₄ (1.1 equiv.) dropwise.

-

Stir at -78 °C for 2-3 hours. Monitor carefully by TLC.

-

Quench the reaction by slow addition of methanol, followed by a saturated solution of Rochelle's salt.

-

Extract the product with ethyl acetate, dry the combined organic layers, and concentrate to obtain the crude hydroxymethyl intermediate (lactamol).

Step 4: Oxidation to the Aldehyde

-

Prepare Swern oxidation reagents by adding oxalyl chloride (1.5 equiv.) to anhydrous dichloromethane at -78 °C, followed by dropwise addition of DMSO (2.5 equiv.).

-

Add a solution of the lactamol (1 equiv.) in dichloromethane to the activated swern mixture.

-

Stir for 45 minutes at -78 °C, then add triethylamine (5 equiv.).

-

Allow the reaction to warm to room temperature. Wash with water and brine, dry the organic layer, and concentrate carefully to yield the crude aldehyde. Causality Note: This aldehyde is sensitive and should be used immediately in the next step without extensive purification.

Step 5: Wittig Olefination

-

Suspend methyltriphenylphosphonium bromide (1.5 equiv.) in anhydrous THF at 0 °C.

-

Add n-BuLi (1.4 equiv.) dropwise to form the yellow-orange ylide.

-

Stir for 1 hour at 0 °C, then cool to -78 °C.

-

Add a solution of the crude aldehyde from Step 4 in THF dropwise.

-

Stir at -78 °C for 1 hour and then allow to warm to room temperature overnight.

-

Quench with saturated aq. NH₄Cl and extract with ethyl acetate. Purify by column chromatography to isolate the vinylated pyrrolidone.

Step 6: Hydrolysis to (S)-Vigabatrin

-

Dissolve the vinylated pyrrolidone (1 equiv.) in 6M aqueous HCl.

-

Reflux the mixture for 6-8 hours.

-

Cool the solution and wash with dichloromethane to remove any organic impurities.

-

The final product in the aqueous layer can be isolated by ion-exchange chromatography or by careful neutralization and crystallization.

Method 2: Synthesis from Methionine

An alternative chiral pool approach utilizes D- or L-methionine. This route offers a different set of intermediate structures and reaction conditions, providing flexibility in process development. A published scalable synthesis for both enantiomers starts from the corresponding methionine enantiomer.[5]

Synthetic Pathway from (R)-Methionine for (S)-Vigabatrin

An efficient synthesis of (S)-Vigabatrin has been reported starting from (R)-methionine.[5] This pathway leverages a two-carbon homologation using Meldrum's acid to construct the key pyrrolidone intermediate.

Caption: Key transformations for synthesizing (S)-Vigabatrin from (R)-Methionine.

Comparative Analysis of Synthetic Routes

The choice of synthetic route in a drug development setting depends on factors like cost, scalability, robustness, and overall yield.

| Parameter | L-Glutamic Acid Route | (R)-Methionine Route | Carbohydrate Route (via Ferrier Rearrangement)[6] |

| Starting Material Cost | Low | Low to Moderate | Low |

| Scalability | Well-established, generally scalable | Reported as scalable[5] | Potentially complex on a large scale |

| Key Transformations | Wittig Reaction, Swern Oxidation | Meldrum's Acid chemistry, Desulfurization | Ferrier Rearrangement, Azide Displacement |

| Reported Overall Yield | Variable (15-30%) | Moderate to Good | Variable |

| Enantiopurity | High (>98% e.e.) | High (>98% e.e.)[7] | High |

| Primary Advantage | Direct transfer of stereochemistry | Avoids pyrophoric reagents on a large scale[5] | Utilizes a different class of cheap chiral precursors |

| Potential Challenge | Use of sensitive reagents (n-BuLi, Swern) | Handling of sulfur compounds | Multiple protection/deprotection steps |

Conclusion

The enantioselective synthesis of (S)-Vigabatrin is a well-explored field with several robust and scalable methods available. The chiral pool approach, particularly starting from L-glutamic acid, remains a dominant and industrially viable strategy due to its low starting material cost and the direct correlation of chirality. Alternative routes from methionine or carbohydrates provide valuable options with different intermediate profiles and process challenges. The selection of an optimal route requires a careful evaluation of economic, safety, and scalability factors specific to the manufacturing environment. Continued innovation in catalytic asymmetric methods may one day offer more direct and efficient pathways, but for now, nature's chiral building blocks provide the most reliable foundation for producing this vital medication.

References

-

Scalable Synthesis of Both Enantiomers of Vigabatrin, an Antiepileptic Drug. (n.d.). ResearchGate. Retrieved from [Link]

- A process for the preparation of vigabatrin. (2019). Google Patents.

-

Vigabatrin (antiepileptic) synthesis. (2025). ResearchGate. Retrieved from [Link]

-

Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. (2023). MDPI. Retrieved from [Link]

-

Synthetic plan towards Vigabatrin. (n.d.). ResearchGate. Retrieved from [Link]

-

Towards a Synthesis of Vigabatrin Using Glycal Chemistry. (n.d.). MDPI. Retrieved from [Link]

- Preparation method of vigabatrin. (2020). Google Patents.

-

CHEMISTRY REVIEW(S). (2009). accessdata.fda.gov. Retrieved from [Link]

-

Chemistry Review(s). (2009). accessdata.fda.gov. Retrieved from [Link]

-

Mechanism of action of vigabatrin: correcting misperceptions. (2011). PubMed. Retrieved from [Link]

-

Vigabatrin. (1997). PubMed. Retrieved from [Link]

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. medkoo.com [medkoo.com]

- 3. Mechanism of action of vigabatrin: correcting misperceptions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Using (R)-(-)-Vigabatrin in comparative neurotoxicity studies

Topic: (R)-(-)-Vigabatrin as a Reference Compound in Comparative Neurotoxicity Studies for Retinal Safety Assessment

Audience: Researchers, scientists, and drug development professionals in toxicology, ophthalmology, and neuroscience.

Introduction: The Critical Need for a Comparative Standard in Retinal Toxicity

The assessment of ocular toxicity is a critical component of preclinical drug development. The retina, a complex and metabolically active tissue, is particularly vulnerable to drug-induced toxicity. Identifying compounds that may cause retinal damage early in the development pipeline is essential to prevent adverse outcomes in clinical trials and for patient safety. To achieve this, robust and reproducible models of retinal neurotoxicity are required.

(R)-(-)-Vigabatrin (VGB), an irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T), serves as an indispensable reference compound in these studies. While an effective antiepileptic drug, its clinical use is associated with a significant risk of irreversible, bilateral concentric visual field constriction in a substantial portion of patients. This well-characterized retinal toxicity makes (R)-(-)-Vigabatrin an ideal positive control for validating new in vitro and in vivo models designed to screen for retinal liabilities of new chemical entities (NCEs).

This guide provides a detailed framework for utilizing (R)-(-)-Vigabatrin in comparative neurotoxicity studies, outlining its mechanism of action, providing step-by-step experimental protocols, and offering insights into data interpretation.

Mechanism of Action: GABA-T Inhibition and Downstream Retinal Toxicity

Vigabatrin's primary mechanism of action is the irreversible inhibition of GABA-T, the enzyme responsible for the catabolism of the neurotransmitter GABA. This leads to a significant accumulation of GABA in the central nervous system, including the retina. While increased GABAergic tone is responsible for its anticonvulsant effects, this same mechanism is believed to initiate the cascade of retinal toxicity.

The precise downstream pathway is an area of active research, but evidence points to a multi-factorial process:

-

Müller Cell Dysfunction: Müller cells, the principal glial cells of the retina, are responsible for maintaining retinal homeostasis, including GABA uptake and metabolism. Over-accumulation of GABA is thought to disrupt Müller cell function, leading to ionic and metabolic imbalances.

-

Cone Photoreceptor Damage: Clinical and preclinical data strongly indicate that cone photoreceptors and their associated ganglion cells are primary targets of Vigabatrin toxicity.

-

Taurine Depletion: Some studies suggest that the structural similarity between GABA and taurine may lead to competitive inhibition of taurine uptake or transport, depleting the retina of this essential amino acid crucial for photoreceptor health.

-

Oxidative Stress: Disruption of normal retinal metabolism can lead to increased oxidative stress, a common pathway in many forms of retinal degeneration.

This proposed mechanistic cascade provides multiple endpoints for assessing toxicity in a research setting.

Caption: Proposed mechanistic pathway of Vigabatrin-induced retinal neurotoxicity.

In Vitro Protocol: Screening for Retinal Cell Viability

This protocol uses a retinal ganglion cell line (e.g., RGC-5) to provide a high-throughput method for initial toxicity screening. It serves to identify direct cytotoxic effects of a test compound compared to Vigabatrin.

A. Materials and Reagents

-

RGC-5 cell line

-

DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

-

(R)-(-)-Vigabatrin (VGB)

-

Test Compound (TC)

-

Phosphate Buffered Saline (PBS)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)